4-Bromo-2-fluorophenyl cyclohexyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluorophenyl cyclohexyl ketone consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclohexyl ketone .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-fluorophenyl cyclohexyl ketone include a molecular weight of 285.15 g/mol. Other specific properties such as boiling point, melting point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Derivatives
Development of Ketamine Derivatives : Research focused on the synthesis of fluoroderivatives of ketamine, including a multistep synthesis process involving bromination and thermal rearrangement reactions to create novel ketamine derivatives with potential advantages over ketamine in terms of effective dose and recovery time (Moghimi et al., 2014).
Fluorinated Cyclohexane and Aromatic Derivatives : Another study explored the synthesis of trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds, demonstrating the production of various fluorinated derivatives from commercially available pentafluoropropiophenone (Massicot et al., 2011).
Catalysis and Chemical Reactions
Catalytic Asymmetric Diels-Alder Reaction : A study described highly enantioselective Diels-Alder reactions of alpha-halo-alpha,beta-unsaturated ketones, producing cyclohexane derivatives with fluorinated quaternary stereogenic centers, showcasing the potential for synthesizing complex molecular architectures (Shibatomi et al., 2010).
Liquid Crystals and Materials Science
Synthesis of Fluoro Substituted Liquid Crystals : Research into the preparation of fluoro-substituted quaterphenyl liquid crystalline compounds highlighted innovative synthetic approaches for developing materials with potential applications in displays and sensors (Sasnouski et al., 2014).
Pharmaceutical Intermediates
Prasugrel Intermediate Synthesis : An improved and optimized synthetic method for producing 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, a prasugrel intermediate, was reported, demonstrating the feasibility of this approach for industrial production (Zheng Min, 2013).
Future Directions
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-cyclohexylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWUMAHHKQNSGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642603 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorophenyl cyclohexyl ketone | |
CAS RN |
684271-18-9 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)cyclohexylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=684271-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.